

The Definitive Technical Guide to 4-Amino-TEMPO: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: 4-(N-Carboxymethyl-N-methylamino)-tempo

Cat. No.: B136984

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 4-Amino-TEMPO (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl), a versatile and stable nitroxide radical. This document serves as an essential resource for researchers and professionals in the fields of chemistry, biochemistry, materials science, and drug development.

Core Physical and Chemical Properties

4-Amino-TEMPO is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and is distinguished by the presence of an amino group at the 4-position of the piperidine ring. This modification enhances its utility as a building block for more complex spin labels and functionalized molecules.^[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 4-Amino-TEMPO, providing a quick reference for experimental planning and execution.

Table 1: Physical Properties of 4-Amino-TEMPO

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₉ N ₂ O	[2]
Molecular Weight	171.26 g/mol	[2][3]
Appearance	Orange to red-brown solid, crystals, or needles	[2][4]
Melting Point	33 - 39 °C	[2][5]
Boiling Point	98 °C at 4 mmHg	[5][6]
Density	0.9977 g/cm ³ (estimate)	[5][6]
Vapor Pressure	5.47 x 10 ⁻⁶ mmHg	[3]
Solubility	Soluble in water and organic solvents such as methanol and dichloromethane (slightly).	[5][7][8]
Storage Temperature	2 - 8 °C	[2][5]

Table 2: Chemical Identifiers

Identifier	Value	Source(s)
CAS Number	14691-88-4	[2]
PubChem CID	550942	[3]
InChI	InChI=1S/C9H19N2O/c1-8(2)5-7(10)6-9(3,4)11(8)12/h7H,5-6,10H2,1-4H3	[9]
SMILES	CC1(C)CC(N)CC(C)(C)N1[O]	[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of 4-Amino-TEMPO in research. This section provides protocols for its synthesis, characterization, and a key

application in electron paramagnetic resonance (EPR) spectroscopy.

Synthesis of 4-Amino-TEMPO

A common synthetic route to 4-Amino-TEMPO involves the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine. A detailed, two-step synthesis is described below.^[1]

Step 1: Synthesis of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide

- In a round-bottomed flask, dissolve 1.0 g (6.4 mmol) of 2,2,6,6-tetramethylpiperidine in 10 ml of diethyl ether.
- Cool the solution to 0 °C in an ice bath.
- Add 1.08 ml (15.36 mmol) of acetic anhydride dropwise to the cooled solution.
- Allow the mixture to warm to room temperature and stir for 2 hours, during which a white precipitate will form.
- Remove the solvent under reduced pressure.
- Wash the precipitate with acetone and dry to yield 2,2,5,5-tetramethylpiperidin-4-acetamide acetate.
- Mix 500 mg (1.92 mmol) of the product with 20 ml of a 5% sodium carbonate aqueous solution.
- Add 79 mg (0.219 mmol) of EDTA-4Na⁺ and 79 mg (0.24 mmol) of sodium tungstate and cool the solution to 0-4 °C.
- Slowly add 1.58 ml (51.58 mmol) of cold 30% aqueous hydrogen peroxide.
- Allow the mixture to warm to room temperature and leave for 72 hours.
- Filter the resulting orange suspension.
- Saturate the filtrate with sodium carbonate to form a new orange precipitate.
- Filter and dry the precipitate to obtain 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide.

Step 2: Synthesis of 4-Amino-TEMPO

- Suspend 200 mg of 1-oxyl-2,2,5,5-tetramethylpiperidin-4-acetamide in 12.5 ml of a 15% potassium hydroxide aqueous solution.
- Heat the solution to reflux for 36 hours.
- Cool the solution to room temperature and saturate with potassium carbonate.
- Extract the product with diethyl ether.
- Collect the organic phase, dry it over sodium sulfate, and evaporate the solvent to obtain 4-Amino-TEMPO as a red liquid that crystallizes upon cooling.[\[1\]](#)

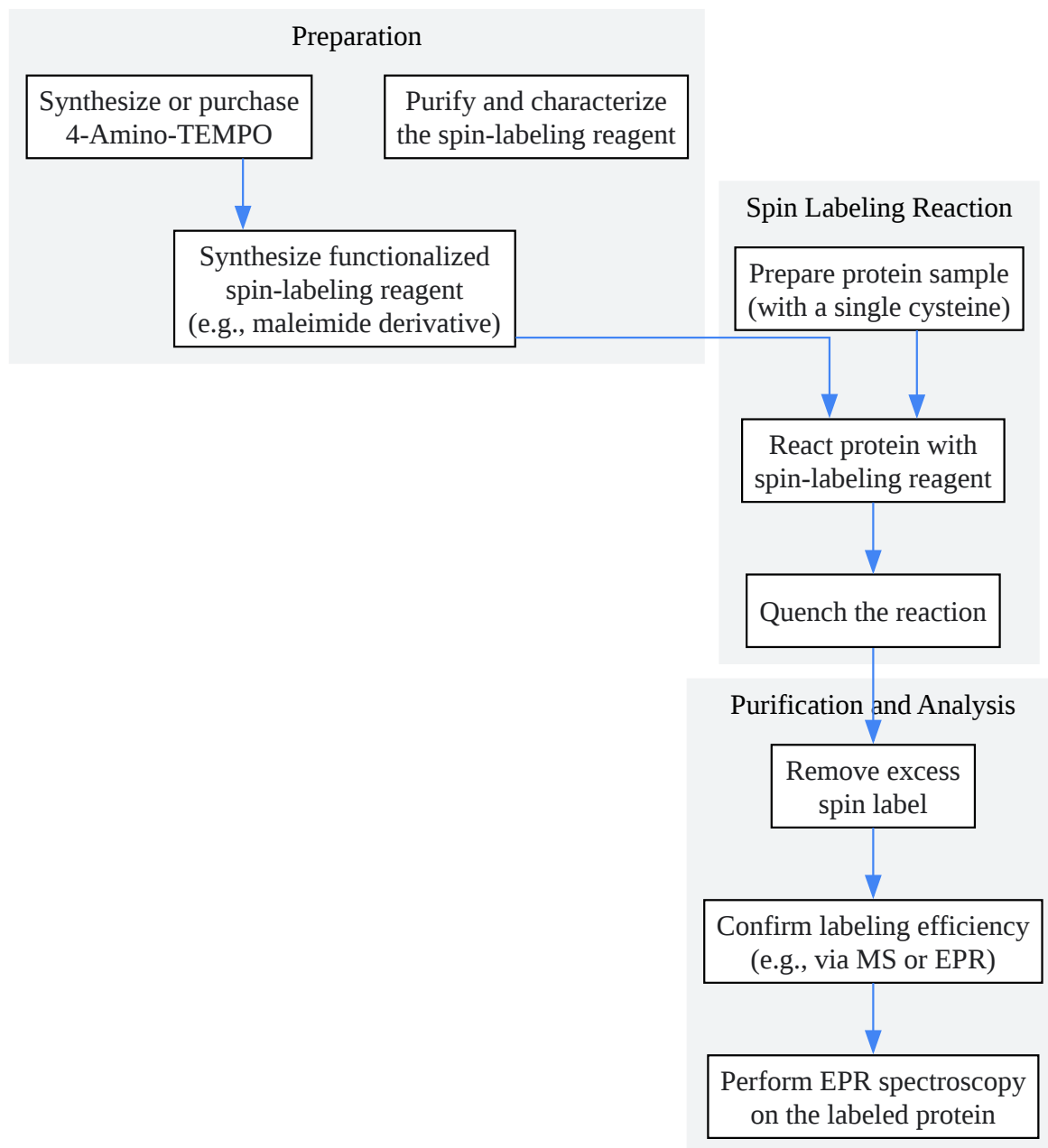
Characterization of 4-Amino-TEMPO

The identity and purity of synthesized 4-Amino-TEMPO can be confirmed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the nitroxide radical, standard ^1H NMR spectra will show very broad, often undetectable, signals. To obtain a meaningful spectrum, the radical can be reduced to the corresponding hydroxylamine.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of 4-Amino-TEMPO will show characteristic peaks for the N-H stretching of the primary amine and the C-H stretching of the methyl and methylene groups.[\[1\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can be used to confirm the molecular weight and elemental composition of the compound.[\[1\]](#)
- Electron Paramagnetic Resonance (EPR) Spectroscopy: As a stable radical, 4-Amino-TEMPO exhibits a characteristic three-line EPR spectrum in solution, arising from the hyperfine coupling of the unpaired electron with the ^{14}N nucleus.[\[10\]](#)[\[11\]](#)

Experimental Workflow: Spin Labeling of Biomolecules for EPR Studies

4-Amino-TEMPO is a precursor for various spin-labeling reagents used to study the structure and dynamics of biomolecules. The following workflow outlines the general steps for spin-labeling a protein at a specific cysteine residue.



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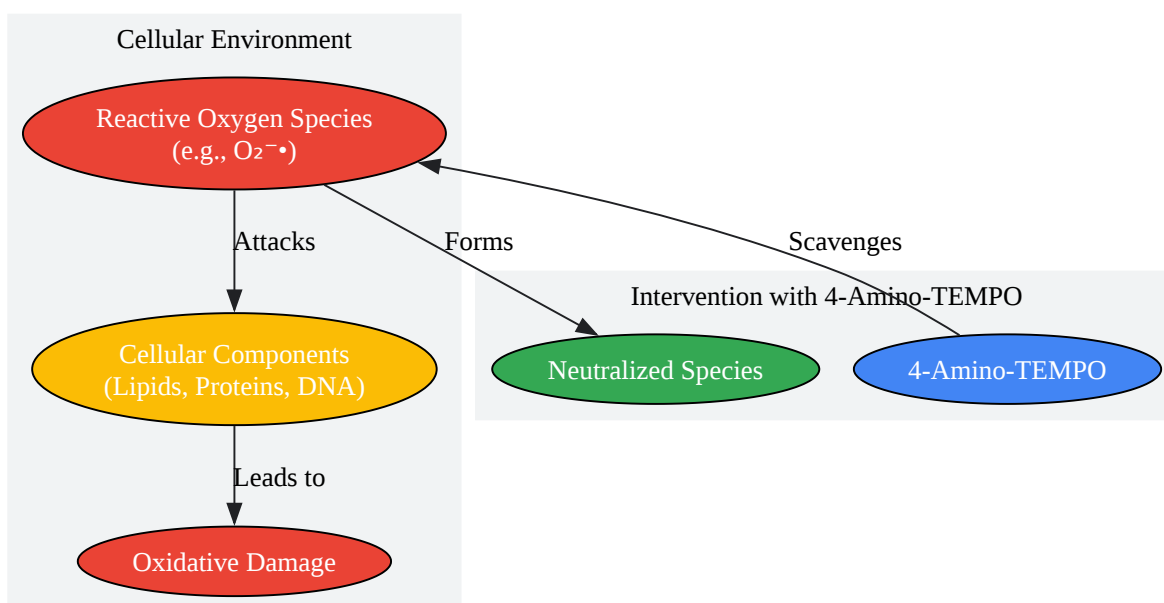
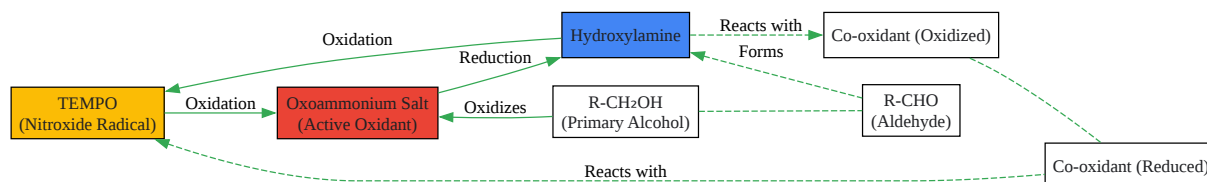
Caption: Workflow for site-directed spin labeling of a protein with a 4-Amino-TEMPO derivative.

Signaling Pathways and Reaction Mechanisms

4-Amino-TEMPO and its parent compound, TEMPO, are involved in various chemical transformations, acting as catalysts and antioxidants.

Catalytic Cycle of TEMPO-Mediated Oxidation of Alcohols

TEMPO and its derivatives are widely used as catalysts for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium salt, which then oxidizes the alcohol.[12]



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